Product packaging for Levomepromazine hydrochloride(Cat. No.:CAS No. 1236-99-3)

Levomepromazine hydrochloride

Cat. No.: B074011
CAS No.: 1236-99-3
M. Wt: 364.9 g/mol
InChI Key: ODLGFPIWRAEFAN-PFEQFJNWSA-N
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Description

Levomepromazine hydrochloride is a potent phenothiazine derivative with significant research applications, primarily as a high-affinity antagonist at multiple neurotransmitter receptors, including dopaminergic (D2), serotonergic (5-HT2), and adrenergic (α1) receptors. This broad receptor profile makes it an invaluable pharmacological tool in neuroscience and psychiatric research for studying the mechanisms underlying psychosis, mood disorders, and the physiological roles of monoaminergic neurotransmission. Its robust antagonism of the 5-HT2 receptor, in particular, provides a key distinction from other typical antipsychotics and offers a research model for investigating the interplay between serotonin and dopamine pathways. In laboratory settings, this compound is utilized to induce and characterize animal models of schizophrenia, to explore the neuropharmacology of sedation and analgesia, and to probe receptor binding kinetics and signal transduction mechanisms in vitro. This compound is supplied as a high-purity, stable solid to ensure reproducible and reliable results in your experimental workflows, supporting advancements in psychopharmacology and neurochemical discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2OS B074011 Levomepromazine hydrochloride CAS No. 1236-99-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236-99-3
Record name Levomepromazine hydrochloride
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Record name Levomepromazine hydrochloride [USAN:JAN]
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Record name Levomepromazine hydrochloride
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Record name LEVOMEPROMAZINE HYDROCHLORIDE
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Chemical Synthesis and Structural Modifications of Levomepromazine Hydrochloride

Synthetic Pathways and Methodologies

The core of levomepromazine (B1675116) synthesis lies in the formation of the phenothiazine (B1677639) ring system and the subsequent attachment of the chiral side chain.

The foundational industrial synthesis of levomepromazine begins with the preparation of racemic methotrimeprazine. The key step in this process is the N-alkylation of 2-methoxyphenothiazine (B126182) with a suitable alkylating agent. acs.org One of the original methods involved the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride. google.com This reaction was typically conducted in xylene, utilizing sodamide as the base, and required prolonged heating at high temperatures (around 130°C) for approximately 20 hours. google.com

While effective in producing the racemic product, this route has significant drawbacks, primarily concerning safety. Sodamide is a hazardous reagent that can form explosive peroxides upon contact with air and is corrosive to the skin, eyes, and mucous membranes, making it difficult to handle on an industrial scale. google.com Following the condensation, the crude racemic product is purified, often through vacuum distillation, before proceeding to chiral resolution. acs.org

Research into the synthesis of phenothiazine derivatives has yielded numerous advanced methodologies that offer improvements in efficiency, safety, and structural diversity. These modern techniques often focus on creating the core phenothiazine scaffold or functionalizing it in novel ways. researchgate.net

Advanced synthetic strategies include:

Catalyst-Assisted Synthesis : The use of heterogeneous catalysts can facilitate cleaner and more efficient reactions. researchgate.net

Microwave and Ultrasound-Assisted Synthesis : These energy sources can significantly reduce reaction times and improve yields. researchgate.net

Transition Metal-Catalyzed Synthesis : Various transition metals are employed to catalyze key bond-forming reactions in the synthesis of the phenothiazine core and its analogues. researchgate.net

Cyclization Methods : Novel cyclization strategies have been developed to construct the tricyclic phenothiazine system efficiently. researchgate.net

Alternative Reagents : A convenient method for synthesizing substituted phenothiazines involves reacting cyclohexanones with 2-aminobenzenethiols, using molecular oxygen as a hydrogen acceptor, which avoids the need for transition metals. ganeshremedies.com

These advanced approaches enhance the diversity and potential applications of phenothiazine compounds by allowing for the creation of a wide range of derivatives. researchgate.net

Table 1: Advanced Synthetic Methodologies for Phenothiazine Derivatives

Methodology Description Advantages
Heterogeneous Catalysis Employs solid-phase catalysts to facilitate reactions. Easier catalyst separation, potential for recycling, cleaner reactions. researchgate.net
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently. Drastically reduced reaction times, often improved yields. researchgate.net
Ultrasound-Assisted Synthesis Utilizes ultrasonic waves to induce chemical reactions. Enhanced reaction rates and yields through acoustic cavitation. researchgate.net
Transition Metal Catalysis Involves catalysts based on metals like palladium or copper for cross-coupling reactions. Enables the formation of complex C-C and C-N bonds for diverse functionalization. researchgate.net
Oxygen-Mediated Synthesis Uses molecular oxygen as a hydrogen acceptor in reactions like the synthesis from cyclohexanones and 2-aminobenzenethiols. Avoids the use of transition-metal catalysts, offering a "greener" alternative. ganeshremedies.com

The synthesis of analogues of levomepromazine involves modifying either the phenothiazine core or the N-10 side chain. The versatile chemistry of the phenothiazine scaffold allows for the introduction of various substituents to explore structure-activity relationships. For instance, novel phenothiazine derivatives can be prepared by first synthesizing intermediate 10-yl acyl chlorides, which are then reacted with different alkylamines to yield a variety of 10-carboxamides. acs.orgnih.gov Other strategies involve reacting 2-chloroacetyl phenothiazines with different phenols or acid salts to create 2-substituted acetylphenothiazines. nih.gov The synthesis of 3,7-diheteroaryl-substituted phenothiazine derivatives has also been reported, further expanding the chemical space of this class of compounds. mdpi.com

Enantiomeric Purity and Resolution Techniques

The therapeutic activity of levomepromazine resides in the (R)-enantiomer. Therefore, controlling the stereochemistry during synthesis or efficiently separating the enantiomers from a racemic mixture is of paramount importance.

Levomepromazine possesses a single stereocenter in the 2-methylpropyl side chain. wikipedia.org The three-dimensional arrangement of atoms around this chiral center is crucial for its biological activity. mhmedical.com While most industrial syntheses produce a racemic mixture that is subsequently resolved, efforts have been made to develop a direct enantioselective synthesis. A Japanese patent application described the alkylation of 2-methoxyphenothiazine with an enantiomerically pure side chain, specifically (2R)-3-(dimethylamino)-2-methylpropyl 4-methylbenzenesulfonate. acs.org This approach yielded levomepromazine in an 80% yield; however, the enantiomeric purity of the final product was not reported. acs.org The development of a truly stereospecific synthesis remains a key area of interest to avoid the economic and environmental costs associated with resolving a racemic mixture and discarding the undesired enantiomer.

Given that the synthesis typically yields a racemic mixture, the separation of the desired (R)-enantiomer (levomepromazine) from the undesired (S)-enantiomer (dextromepromazine) is a critical step. nih.gov Several methods have been established for this purpose.

Classical Resolution via Diastereomeric Salts: A common industrial method for resolving racemic methotrimeprazine involves the use of a chiral resolving agent to form diastereomeric salts. acs.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Chiral acids like (-)-di(p-toluoyl)-L-tartaric acid or dibenzoyl-D-tartaric acid are used to selectively precipitate the salt of one of the enantiomers. google.com For example, using (-)-di(p-toluoyl)-L-tartaric acid can produce the neutral salt of the undesired isomer, leaving the desired levomepromazine enriched in the mother liquor, from which it can be precipitated as its maleate (B1232345) salt. google.com

Chromatographic and Electrophoretic Methods: Modern analytical and preparative techniques offer highly efficient methods for chiral separation.

High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. A method has been developed using a cellulose (B213188) tris(4-methylbenzoate) CSP to separate dextromepromazine from levomepromazine and other related substances. bohrium.com Another approach utilizes a beta-cyclodextrin-bonded chiral stationary phase for the liquid chromatographic resolution of levomepromazine enantiomers. nih.gov

Capillary Electrophoresis (CE): CE is another effective technique for enantioseparation. nih.gov A CE method was developed to determine the presence of the chiral impurity dextromepromazine in levomepromazine samples by using hydroxypropyl-γ-cyclodextrin (HP-γ-CD) as a chiral selector in the background electrolyte. nih.gov

Table 2: Chiral Separation and Purification Techniques for Levomepromazine

Technique Method Chiral Selector/Agent Principle
Classical Resolution Fractional Crystallization (-)-Di(p-toluoyl)-L-tartaric acid or Dibenzoyl-D-tartaric acid Formation of diastereomeric salts with different solubilities, allowing for separation. google.comacs.org
HPLC Chiral Chromatography Cellulose tris(4-methylbenzoate) or beta-cyclodextrin Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. bohrium.comnih.gov
Capillary Electrophoresis Chiral Capillary Electrophoresis Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) Enantiomers form transient diastereomeric complexes with the chiral selector, resulting in different electrophoretic mobilities. nih.gov

Derivatization Chemistry and Metabolite Synthesis

The biotransformation and chemical degradation of levomepromazine lead to several derivatives. The synthesis and investigation of these compounds, including metabolites and impurities, are crucial for understanding its pharmacological and toxicological profile.

Levomepromazine sulfoxide (B87167) is a primary metabolite and a major degradation product of levomepromazine, formed through the oxidation of the sulfur atom in the phenothiazine ring. google.comgoogle.comgoogle.com This transformation can occur both in vivo and through exposure to light and oxygen. google.comgoogle.com

Several synthetic methods have been developed to produce phenothiazine sulfoxides for research and as reference standards. Common chemical approaches involve the use of various oxidizing agents. For instance, chlorpromazine (B137089) (a related phenothiazine) has been successfully oxidized to its sulfoxide using agents like aqueous nitrous acid, hydrogen peroxide, nitric oxide, and a combination of ferric nitrate (B79036) nonahydrate with oxygen. chemrxiv.orgmdpi.com These methods are generally applicable to other phenothiazine derivatives like levomepromazine. mdpi.com More recent advancements include the use of electrochemical synthesis, which offers a green and controlled method for producing sulfoxide metabolites on a multimilligram scale. chemrxiv.orgmdpi.com

Oxidation MethodTypical Oxidizing AgentsReported Yield (for related compounds)Reference
Chemical Oxidation Hydrogen Peroxide, Nitrous Acid74-95% (CPZ-SO) chemrxiv.org
Chemical Oxidation Nitric Oxide99% (CPZ-SO) mdpi.com
Catalytic Oxidation Ferric Nitrate (Fe(NO₃)₃·9H₂O) / O₂88% (CPZ-SO) mdpi.com
Electrochemical Continuous-flow electrolysis83% (CPZ-SO) mdpi.com
Data for Chlorpromazine-S-Oxide (CPZ-SO) is presented as an illustrative example of phenothiazine sulfoxidation.

N-desmethyl-levomepromazine is another principal metabolite of levomepromazine, also identified as a process impurity during synthesis. google.comgoogle.com It is formed through N-dealkylation and, along with the sulfoxide, is found in significant concentrations in serum following administration of the parent drug. google.comnih.gov Studies have shown that plasma levels of N-monodesmethyl levomepromazine can be approximately twice as high as the levels of levomepromazine itself in some patients. service.gov.uk

The synthesis of N-desmethyl-levomepromazine can be achieved starting from either levomepromazine or its precursor, 2-methoxy phenothiazine. google.com A documented synthetic route involves the condensation of (RS)-monomethylamino-2-methyl-3-chloropropane with 2-methoxy phenothiazine in a toluene (B28343) solution. google.com This metabolite is metabolically more stable than its parent compound, primarily biotransforming into a single primary amine metabolite, N-didesmethyl levomepromazine, without forming detectable sulfoxide metabolites or undergoing Phase II conjugation in human hepatocytes. google.com

Beyond the primary sulfoxide and N-desmethylated metabolites, other related substances are relevant as impurities and degradation products.

Levomepromazine Sulfone : Further oxidation of the sulfur atom beyond the sulfoxide state results in the formation of levomepromazine sulfone, another major decomposition product. google.comgoogle.com

Process-Related Impurities : Impurities can be introduced during the manufacturing process. These include unreacted intermediates like 2-Methoxy-10H-phenothiazine (listed as Levomepromazine EP Impurity A), residual solvents, and by-products from side-chain reactions. veeprho.comsynzeal.com

Other Metabolites : In addition to N-demethylation, other metabolic pathways include O-demethylation and hydroxylation. These hydroxylated and O-demethylated metabolites are typically found as conjugates in urine and serum. nih.gov

Photochemical Transformations and Degradation Pathways

Levomepromazine is known to be photolabile, undergoing degradation upon exposure to ultraviolet radiation, particularly in the presence of oxygen. nih.govnih.gov

When exposed to UV-A and UV-B light under aerobic conditions, the primary photochemical reaction is the oxidation of the sulfur atom to form levomepromazine sulfoxide. nih.govresearchgate.netrsc.orgresearchgate.net The precise mechanism of this photooxidation has been a subject of investigation.

Type II Mechanism : Some studies have proposed that the photodegradation occurs via a Type II photodynamic mechanism. nih.govingentaconnect.comnih.gov In this pathway, the excited levomepromazine molecule (photosensitizer) transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then reacts with a ground-state levomepromazine molecule to produce the sulfoxide. nih.govingentaconnect.com

Cation Radical Mechanism : More recent research suggests an alternative pathway that does not involve singlet oxygen reacting directly with the parent drug. nih.govresearchgate.net This mechanism proposes that the triplet excited state of levomepromazine transfers an electron to ground-state molecular oxygen. nih.gov This process generates a levomepromazine cation radical (LPZ•+) and a superoxide (B77818) radical anion. The levomepromazine cation radical then reacts with molecular oxygen to yield the final levomepromazine sulfoxide product. nih.govresearchgate.net

The solvent environment has a profound impact on the photochemical behavior of levomepromazine. nih.govresearchgate.net The efficiency and products of its photodegradation vary significantly across different solvent systems.

In protic solvents like methanol (B129727) (MeOH) and particularly in aqueous phosphate (B84403) buffer solutions (PBS, pH = 7.4), the main photoproduct is levomepromazine sulfoxide. nih.govresearchgate.net The reaction is significantly more efficient in the aqueous environment. nih.gov

Solvent SystemMajor PhotoproductDestruction Quantum Yield (Φ)Reference
Phosphate Buffer (PBS, pH 7.4) Levomepromazine Sulfoxide0.13 nih.govresearchgate.net
Methanol (MeOH) Levomepromazine Sulfoxide0.02 nih.govresearchgate.net
Acetonitrile (B52724) (MeCN) Not Characterized< 0.001 nih.govresearchgate.net

Studies on Photodegradation Kinetics

Levomepromazine hydrochloride is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a characteristic known as photolability. nih.govnih.gov Research into the kinetics of this photodegradation reveals that the process and its rate are significantly influenced by the surrounding chemical environment, particularly the solvent. nih.govresearchgate.net

Under aerobic conditions, levomepromazine is unstable when exposed to UV-A and UV-B light. nih.govnih.gov The primary degradation pathway in aqueous and methanolic solutions is photooxidation, leading to the formation of levomepromazine sulfoxide. nih.govrsc.orgresearchgate.net The efficiency of this photodegradation, represented by the destruction quantum yield (Φ), varies markedly with the solvent system. In a phosphate buffer solution (PBS, pH=7.4), the quantum yield is at its highest, indicating a more rapid degradation. The rate is considerably lower in methanol and extremely low in acetonitrile, highlighting the role of the solvent in the degradation mechanism. nih.govresearchgate.net

The mechanism of sulfoxide formation does not involve a reaction with singlet oxygen. Instead, it is produced through the reaction of a levomepromazine cation radical (LPZ•+) with molecular oxygen. nih.govresearchgate.net This radical is formed via an electron transfer process from the excited triplet state of levomepromazine to ground-state molecular oxygen. nih.govresearchgate.net Studies on the related phenothiazine, chlorpromazine, have shown that its photodegradation follows first-order reaction kinetics. hitachi-hightech.com

The rate of photodegradation has also been observed to be dependent on the chemical composition of the water when studied in simulated environmental conditions using river water from different sources. rsc.orgresearchgate.net

Table 1: Destruction Quantum Yields of Levomepromazine in Various Solvents

SolventDestruction Quantum Yield (Φ)
Phosphate Buffer Solution (PBS, pH = 7.4)0.13
Methanol (MeOH)0.02
Acetonitrile (MeCN)<10⁻³

Dimerization and Other Photoproduct Formation

The photodegradation of this compound results in several products beyond simple oxidation. The most prominently identified photoproduct under aerobic conditions in methanol and aqueous solutions is levomepromazine sulfoxide (LPZSO). nih.govnih.govrsc.orgresearchgate.net

In addition to oxidation, dimerization of the phenothiazine structure can occur. Irradiation of levomepromazine can lead to the formation of dimers where two phenothiazine rings are bonded together. researchgate.net One such identified product is bilevomepromazine. researchgate.net Further irradiation of these dimers can lead to subsequent oxidation, forming products like bimethopromazine monosulfoxide. researchgate.net

Studies on structurally similar phenothiazines, such as chlorpromazine, provide further insight into potential photoproducts. Irradiation of chlorpromazine has been shown to yield a variety of dimeric compounds. mdpi.com Other degradation products identified from related compounds include carbazole (B46965) forms, which are produced after the initial formation of the sulfoxide. nih.gov For instance, the photodegradation of chlorpromazine can yield 2-chloro-N,N-dimethylcarbazole. hitachi-hightech.com The formation of these various photoproducts, including dimers, often involves competing reaction pathways. mdpi.com

Table 2: Identified Photoproducts of Levomepromazine and Related Phenothiazines

Parent CompoundPhotoproductType of Product
LevomepromazineLevomepromazine Sulfoxide (LPZSO)Oxidation Product
LevomepromazineBilevomepromazineDimer
BilevomepromazineBimethopromazine monosulfoxideDimer Oxidation Product
ChlorpromazinePhenothiazine hydrochloride sulfoxideOxidation Product
Chlorpromazine2-chloro-N,N-dimethylcarbazoleCarbazole Derivative
ChlorpromazinePromazine DimersDimer

Molecular and Cellular Mechanism Investigations of Levomepromazine Hydrochloride

Receptor Binding Profiling and Affinity Studies

Levomepromazine's interactions with various receptor systems have been extensively studied to elucidate its mechanism of action. These investigations reveal a notable affinity for dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.

Dopaminergic Receptor Interactions (D1, D2, D3, D4, D5)

Levomepromazine (B1675116) demonstrates a high affinity for D2-like dopamine (B1211576) receptors, which is a key characteristic of typical antipsychotic medications. patsnap.comisciii.es Binding studies have shown its potent interaction with human recombinant D2L, D2S, D3, and D4.2 receptor subtypes. isciii.esisciii.esresearchgate.net Specifically, the inhibitory constant (Ki) values indicate a strong binding affinity, with values of 8.6 nM for rD2L, 4.3 nM for rD2S, 8.3 nM for rD3, and 7.9 nM for rD4.2. isciii.esisciii.esresearchgate.net In contrast, its affinity for the D1 receptor is lower, with a Ki value of 54.3 nM. isciii.esisciii.esresearchgate.net The binding affinity of levomepromazine for D2-like receptors is considerably higher than for D1-like receptors. isciii.es For instance, its affinity for the rD2L, rD2S, rD3, and rD4.2 receptors is approximately 6.3, 12.6, 6.5, and 6.8 times greater than its affinity for the D1 receptor, respectively. isciii.es

The N-desmethyl levomepromazine metabolite also shows a high affinity for D2 and D3 receptors, with Ki values of 17 nM and 5 nM, respectively. google.com However, the sulfoxide (B87167) metabolite displays negligible binding to dopamine receptors. google.com

Table 1: Binding Affinity of Levomepromazine and its Metabolites to Dopamine Receptors

Receptor Subtype Levomepromazine (Ki, nM) N-desmethyl levomepromazine (Ki, nM) Sulfoxide (Ki, nM)
Dopamine D1 36 google.com 99 google.com google.com
Dopamine D2 8 google.com 17 google.com google.com
Dopamine D3 4 google.com 5 google.com google.com
Dopamine D4 30 google.com 59 google.com google.com
Dopamine D5 62 google.com 114 google.com google.com

Note: A lower Ki value indicates a higher binding affinity. "—" indicates no detectable activity.

Serotonergic Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7)

Levomepromazine exhibits significant antagonist activity at various serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. patsnap.comnih.gov This interaction is believed to contribute to its therapeutic effects on mood and anxiety. patsnap.com Binding studies have revealed a very high affinity for the 5-HT2A receptor, with a Ki value of less than 4 nM, and for the 5-HT2C receptor, with a Ki of 8 nM. google.com The N-desmethyl metabolite also demonstrates a similarly high affinity for these receptors. google.com In contrast, the sulfoxide metabolite shows minimal affinity for serotonin receptors. google.com Research indicates that levomepromazine has a greater binding affinity for serotonin-2 binding sites compared to clozapine (B1669256) and chlorpromazine (B137089). nih.gov

Table 2: Binding Affinity of Levomepromazine and its Metabolites to Serotonin Receptors

Receptor Subtype Levomepromazine (Ki, nM) N-desmethyl levomepromazine (Ki, nM) Sulfoxide (Ki, nM)
5-HT1A 71 google.com 83 google.com google.com
5-HT2A <4 google.com <4 google.com 410 google.com
5-HT2B 19 google.com 27 google.com google.com
5-HT2C 8 google.com 9 google.com 1980 google.com
5-HT5A 136 google.com 152 google.com google.com
5-HT6 82 google.com 98 google.com google.com
5-HT7 24 google.com 18 google.com google.com

Note: A lower Ki value indicates a higher binding affinity. "—" indicates no detectable activity.

Adrenergic Receptor Interactions (α1, α2, α1A, α1B, α1C, α2A, α2B, α2C)

Levomepromazine demonstrates potent antagonist effects at adrenergic receptors, with a particularly high affinity for α1-adrenergic receptors. nih.govnih.gov This interaction is thought to be responsible for some of its cardiovascular side effects. nih.gov Studies have shown that levomepromazine has a significantly greater binding affinity for both α1 and α2 adrenergic sites compared to chlorpromazine. nih.gov The Ki values for the α1A, α1B, and α1C subtypes are all 2 nM, indicating a very strong interaction. google.com Its affinity for α2 subtypes is lower, with Ki values of 99 nM for α2A, 25 nM for α2B, and 77 nM for α2C. google.com

The N-desmethyl metabolite also exhibits high affinity for α1 receptors, while the sulfoxide metabolite has a more significant binding affinity for α1 adrenergic receptors than for other receptor types. google.comnih.gov

Table 3: Binding Affinity of Levomepromazine and its Metabolites to Adrenergic Receptors

Receptor Subtype Levomepromazine (Ki, nM) N-desmethyl levomepromazine (Ki, nM) Sulfoxide (Ki, nM)
α1A 2 google.com 2 google.com 141 google.com
α1B 2 google.com 2 google.com 80 google.com
α1C 2 google.com 2 google.com 193 google.com
α2A 99 google.com 239 google.com google.com
α2B 25 google.com 48 google.com google.com
α2C 77 google.com 74 google.com google.com

Note: A lower Ki value indicates a higher binding affinity. "—" indicates no detectable activity.

Histaminergic Receptor Interactions (H1)

Levomepromazine is a potent antagonist of the histamine (B1213489) H1 receptor. patsnap.comnih.govmedchemexpress.com This strong antihistaminic activity is responsible for its sedative effects. patsnap.com The Ki value for the H1 receptor is 2 nM, indicating a very high affinity. google.com The N-desmethyl metabolite also has a high affinity for the H1 receptor with a Ki of 4 nM. google.com The sulfoxide metabolite retains some activity at the H1 receptor, with a Ki of 102 nM. google.com The sedative properties of levomepromazine may be attributed, in part, to the contribution of its metabolites at the H1 receptor. nih.gov

Table 4: Binding Affinity of Levomepromazine and its Metabolites to the Histamine H1 Receptor

Receptor Subtype Levomepromazine (Ki, nM) N-desmethyl levomepromazine (Ki, nM) Sulfoxide (Ki, nM)
Histamine H1 2 google.com 4 google.com 102 google.com

Note: A lower Ki value indicates a higher binding affinity.

Muscarinic Cholinergic Receptor Interactions (M1, M2, M3, M4, M5)

Levomepromazine also acts as an antagonist at muscarinic cholinergic receptors. nih.govgoogle.com This anticholinergic activity can lead to certain side effects. Binding studies show that levomepromazine interacts with all five muscarinic receptor subtypes. google.com The affinities are in the moderate range, with Ki values of 89 nM for M1, 148 nM for M2, 140 nM for M3, 114 nM for M4, and 122 nM for M5. google.com The N-desmethyl metabolite exhibits a similar binding profile at these receptors. google.com In contrast, the sulfoxide metabolite shows no detectable activity at muscarinic receptors. google.com

Table 5: Binding Affinity of Levomepromazine and its Metabolites to Muscarinic Receptors

Receptor Subtype Levomepromazine (Ki, nM) N-desmethyl levomepromazine (Ki, nM) Sulfoxide (Ki, nM)
Muscarinic M1 89 google.com 148 google.com google.com
Muscarinic M2 148 google.com 227 google.com google.com
Muscarinic M3 140 google.com 231 google.com google.com
Muscarinic M4 114 google.com 185 google.com google.com
Muscarinic M5 122 google.com 230 google.com google.com

Note: A lower Ki value indicates a higher binding affinity. "—" indicates no detectable activity.

Other Receptor and Enzyme Interactions

Levomepromazine has been shown to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov It is a potent competitive inhibitor of CYP2D6 (Ki = 6 μM) and a moderate inhibitor of CYP1A2 (Ki = 47 μM) and CYP3A4 (Ki = 34 μM). nih.gov The metabolism of levomepromazine itself is primarily carried out by CYP3A4, with a smaller contribution from CYP1A2. nih.gov

Additionally, levomepromazine has been found to interact with calcium and sodium ion channels, although with lower affinity than its primary receptor targets. google.com

Prolyl Oligopeptidase Inhibition (EC 3.4.21.26)

Levomepromazine has been identified as an inhibitor of prolyl oligopeptidase (POP), an enzyme with the EC number 3.4.21.26. nih.govinvivochem.cnebi.ac.uk Prolyl oligopeptidase is a serine endopeptidase that has been linked to learning, memory, and mood. ebi.ac.uk Its inhibition by psychoactive drugs like levomepromazine is an area of research for understanding their neuroactive effects. ebi.ac.uk The inhibitory action on POP suggests a mechanism that extends beyond receptor antagonism, potentially influencing neuropeptide signaling pathways in the brain. nih.govebi.ac.uk

Anticoronaviral Mechanisms

Recent studies have explored the potential antiviral properties of levomepromazine, including against coronaviruses. nih.govdrugcentral.org Research has identified it as an anticoronaviral agent, suggesting a mechanism that may interfere with viral replication or entry into host cells. nih.govinvivochem.cn In a drug repurposing screen, levomepromazine (also known as methotrimeprazine) was among the compounds identified with anti-SARS-CoV-2 activity. frontiersin.org It was noted as one of the most potent FDA-approved drugs in this screen, although its antiviral activity against SARS-CoV had been previously reported. frontiersin.org This suggests a broad-spectrum antiviral potential that warrants further investigation at the molecular level to elucidate the precise mechanisms of action against these viruses.

Cellular and Subcellular Effects

Impact on Cellular Viability and Metabolism in Model Systems

The effects of levomepromazine on cellular viability and metabolism have been investigated in various model systems. In a study using MCF-7 breast cancer cells, levomepromazine demonstrated a growth inhibitory effect with an IC50 of 12.21 ± 0.78 μM after 72 hours of treatment. oncotarget.com Interestingly, at concentrations that inhibited growth, over 90% of the cells remained viable, suggesting that the primary effect was not cytotoxicity but rather an induction of cell cycle arrest in the G1 phase. oncotarget.com This was accompanied by an increase in lipid droplets, a marker for cellular differentiation in this cell line. oncotarget.com

In contrast, a study on the developing mouse brain model using HT-22 cells found no significant differences in cell viability between cells treated with levomepromazine and untreated cells, even after exposure to glutamate, an excitotoxic agent. researchgate.net This suggests a potential neuroprotective aspect under certain conditions, though the direct impact on viability in this non-cancerous cell line was minimal under the tested conditions. researchgate.net

Levomepromazine is metabolized in the liver by cytochrome P450 enzymes, primarily through S-oxidation and N-demethylation pathways. nih.gov Theoretical studies suggest that N-demethylation is the more feasible metabolic pathway, leading to the formation of N-desmethyllevomepromazine. nih.gov Levomepromazine is also a moderate inhibitor of the CYP2D6 enzyme, which can lead to increased plasma concentrations of other drugs metabolized by this enzyme, such as amitriptyline. medsafe.govt.nzhpra.ie

Table 1: Effects of Levomepromazine on Cellular Viability and Growth

Cell Line Concentration Exposure Time Effect Reference
MCF-7 IC50: 12.21 ± 0.78 μM 72 hours Growth inhibition oncotarget.com
MCF-7 24.5 μM and 49 μM 72 hours G1 phase cell cycle arrest oncotarget.com

Effects on Oxidative Stress and Reactive Oxygen Species (ROS) Production

Phenothiazines, the class of compounds to which levomepromazine belongs, are known to have antioxidant properties due to their ability to donate an electron. researchgate.netrsc.org The brain is particularly susceptible to oxidative stress, which is implicated in several neurodegenerative diseases. rsc.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. nih.govscience.gov Excessive ROS can damage cellular components like lipids, proteins, and DNA. nih.govoup.com

Investigations into Antiviral Mechanisms at the Cellular Level

The antiviral activity of levomepromazine has been observed at the cellular level, particularly against viruses like the Japanese Encephalitis Virus (JEV) and SARS-CoV-2. frontiersin.orgnih.gov In a study on JEV infection, levomepromazine (methotrimeprazine) demonstrated a potent antiviral response in mouse neuronal cells and primary cortical neurons, with an IC50 in the range of 3–3.4 μM. nih.gov The proposed mechanism involves the induction of autophagy in an mTOR-independent manner and the initiation of an adaptive ER stress response. nih.gov This autophagy-dependent antiviral effect was found to inhibit the formation of JEV replication complexes. nih.gov

In the context of SARS-CoV-2, a drug repurposing screen identified levomepromazine as a compound that inhibits the cytopathic effect of the virus. frontiersin.org This suggests that the compound interferes with the virus's ability to cause damage to the host cells. While the precise molecular target for this activity was not elucidated in the screen, it highlights a phenotypic antiviral effect at the cellular level. frontiersin.org Phenothiazines, in general, have been noted for their antimicrobial effects, which can include enhancing the bactericidal function of macrophages and inhibiting efflux pumps, mechanisms that could potentially have parallels in their antiviral actions. researchgate.net

Table 2: Antiviral Activity of Levomepromazine

Virus Cell Type Measurement Finding Reference
Japanese Encephalitis Virus (JEV) Mouse neuronal cells, primary cortical neurons IC50 3–3.4 μM nih.gov

Analysis of Necroptosis and Necrosis Processes in Cellular Models

Levomepromazine, as a member of the phenothiazine (B1677639) class of drugs, has been identified as a modulator of necroptosis and necrosis, which are forms of programmed cell death. binasss.sa.crresearchgate.net Necroptosis is characterized as a regulated, pro-inflammatory, and caspase-independent cell death pathway. binasss.sa.crnih.gov The initiation of necroptosis is often linked to the activation of the tumor necrosis factor (TNF) family of cytokines, such as TNF-α. binasss.sa.crnih.gov

Phenothiazines, including levomepromazine, function as antagonists of D1 and D2-like dopamine receptors. binasss.sa.crresearchgate.net Since dopamine receptors are known to stimulate the synthesis of TNF-α, it is hypothesized that phenothiazine derivatives can modulate the necroptotic pathway. binasss.sa.crresearchgate.net In vitro studies have confirmed that levomepromazine, among other phenothiazines, can influence both necroptosis and necrosis in normal and cancer cell lines. binasss.sa.crresearchgate.net The specific outcome of this modulation is dependent on factors such as the concentration of the drug and the specific cell line being studied. binasss.sa.crresearchgate.net

The current understanding of levomepromazine's impact on these cell death processes is based on markers associated with the final stages of necroptosis and necrosis. binasss.sa.crresearchgate.net These markers include the measurement of TNF-α and ATP levels, as well as indicators of membrane permeability like propidium (B1200493) iodide (PI) staining, lactate (B86563) dehydrogenase (LDH) release, and the quantity of High Mobility Group Box 1 (HMGB1) protein. binasss.sa.crresearchgate.net Phenothiazines have been shown to induce mitochondrial permeability transition, which facilitates the release of cytochrome c and alters plasma membrane properties. binasss.sa.cr However, a detailed analysis of the core necroptosis signaling pathway, specifically the effects of phenothiazines on key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed-Lineage Kinase Domain-Like protein (MLKL), has not yet been conducted. binasss.sa.crresearchgate.netresearchgate.net Such studies would be necessary to fully comprehend the precise molecular mechanism by which levomepromazine influences necroptotic and necrotic cell death. binasss.sa.crresearchgate.net

Table 1: Summary of Levomepromazine's Investigated Effects on Necroptosis and Necrosis Markers

Marker Observation Implication Citation
TNF-α Levels Modulated by phenothiazines. Indicates influence on the initiation of the necroptosis pathway. binasss.sa.crresearchgate.net
ATP Levels Affected by phenothiazine treatment. Suggests impact on cellular energy metabolism, a key factor in cell death pathways. binasss.sa.crresearchgate.net
Membrane Permeability (PI Staining, LDH Release, HMGB1 Amount) Increased in the presence of phenothiazines. Confirms the occurrence of late-stage necroptosis/necrosis characterized by cell membrane rupture. binasss.sa.crresearchgate.net

| Mitochondrial Permeability | Induced by phenothiazines. | Facilitates the release of pro-apoptotic factors like cytochrome c. | binasss.sa.cr |

Interaction with Cytochrome P450 Enzymes (CYP1A2, CYP2B2, CYP2C9, CYP2C11, CYP2C19, CYP2D1, CYP2D6, CYP3A4)

The biotransformation and metabolic profile of levomepromazine are significantly influenced by its interactions with the cytochrome P450 (CYP) enzyme system. These interactions involve both metabolism of levomepromazine by CYP isoenzymes and the inhibition and induction of these enzymes by levomepromazine.

Metabolism of Levomepromazine

In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified CYP3A4 as the primary enzyme responsible for the metabolism of levomepromazine at therapeutic concentrations (10μM). nih.govsigmaaldrich.com Specifically, CYP3A4 accounts for approximately 72% of levomepromazine 5-sulfoxidation and 78% of its N-demethylation. nih.govsigmaaldrich.com CYP1A2 plays a secondary role, contributing to about 20% of levomepromazine 5-sulfoxidation. nih.govsigmaaldrich.com The involvement of other tested isoforms including CYP2C9, CYP2C19, and CYP2D6 in these metabolic pathways is considered negligible. nih.govsigmaaldrich.com At higher, toxicological concentrations (100μM), the contribution of CYP1A2 to metabolism increases, while the role of CYP3A4 decreases. nih.govsigmaaldrich.com Limited data is available regarding the specific involvement of rat enzymes CYP2B2, CYP2C11, and CYP2D1 in levomepromazine metabolism, although studies on other phenothiazines in rats have implicated some of these enzymes. service.gov.uk

Inhibition of CYP Enzymes

Levomepromazine also acts as an inhibitor of several key human CYP enzymes. nih.gov It is a potent competitive inhibitor of CYP2D6, with a reported inhibition constant (Ki) of 6 μM. nih.gov Additionally, it moderately inhibits CYP1A2 (Ki = 47 μM) and CYP3A4 (Ki = 34 μM) through a mixed mechanism of inhibition. nih.gov In contrast, levomepromazine was found to have no significant inhibitory effect on the activities of CYP2C9 and CYP2C19. nih.gov These inhibitory actions suggest a potential for drug-drug interactions when levomepromazine is co-administered with drugs that are substrates for CYP2D6, CYP1A2, or CYP3A4. nih.gov

Induction of CYP Enzymes

Research using cryopreserved human hepatocytes has demonstrated that levomepromazine can act as an inducer of CYP3A4. researchgate.net Treatment with levomepromazine at a concentration of 2.5 µM resulted in a significant increase in both the mRNA level and the enzymatic activity of CYP3A4. researchgate.net However, in the same experimental system, levomepromazine did not cause any significant changes in the expression or activity of CYP1A1/2, CYP2C9, or CYP2C19. researchgate.net This induction of CYP3A4 could potentially affect its own metabolism and that of other co-administered drugs that are substrates for this enzyme. researchgate.net

Table 2: Summary of Levomepromazine Hydrochloride's Interaction with Cytochrome P450 Enzymes

Enzyme Interaction Type Key Findings Citation
CYP1A2 Metabolism, Inhibition Minor metabolic pathway (20% of 5-sulfoxidation). nih.govsigmaaldrich.com Moderate, mixed-type inhibitor (Ki = 47 μM). nih.gov Not induced by levomepromazine. researchgate.net nih.govsigmaaldrich.comnih.govresearchgate.net
CYP2B2 Metabolism No specific data available for levomepromazine; implicated in metabolism of other phenothiazines in rats. service.gov.uk
CYP2C9 Metabolism, Inhibition, Induction Negligible role in metabolism. nih.govsigmaaldrich.com No significant inhibition. nih.gov Not induced by levomepromazine. researchgate.net nih.govsigmaaldrich.comnih.govresearchgate.net
CYP2C11 Metabolism No specific data available for levomepromazine; implicated in metabolism of other phenothiazines in rats. service.gov.uk
CYP2C19 Metabolism, Inhibition, Induction Negligible role in metabolism. nih.govsigmaaldrich.com No significant inhibition. nih.gov Not induced by levomepromazine. researchgate.net nih.govsigmaaldrich.comnih.govresearchgate.net
CYP2D1 Metabolism No specific data available for levomepromazine; implicated in metabolism of other phenothiazines in rats. service.gov.uk
CYP2D6 Metabolism, Inhibition Negligible role in metabolism. nih.govsigmaaldrich.com Potent, competitive inhibitor (Ki = 6 μM). nih.gov nih.govsigmaaldrich.comnih.gov

| CYP3A4 | Metabolism, Inhibition, Induction | Main metabolic pathway (72% 5-sulfoxidation, 78% N-demethylation). nih.govsigmaaldrich.com Moderate, mixed-type inhibitor (Ki = 34 μM). nih.gov Induced by levomepromazine (at 2.5 µM). researchgate.net | nih.govsigmaaldrich.comnih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of Levomepromazine Hydrochloride

Spectrophotometric Methodologies (UV, UV-Derivative)

Spectrophotometric methods, particularly in the ultraviolet (UV) and derivative UV spectrum, are valuable for the analysis of Levomepromazine (B1675116) hydrochloride.

Quantitative Determination Techniques

UV spectrophotometry offers a straightforward approach for the quantitative determination of Levomepromazine hydrochloride. The UV spectrum of this compound exhibits absorption maxima at approximately 214 nm, 252 nm, and 302 nm. tandfonline.com These characteristic absorption bands, particularly the one at 302 nm, are often utilized for its quantification in pharmaceutical formulations. core.ac.uk

Derivative spectrophotometry enhances the specificity of the analysis by resolving overlapping spectral bands. First-order derivative spectrophotometry has been successfully applied for the simultaneous quantification of this compound and its primary degradation product, levomepromazine sulfoxide (B87167). tandfonline.comresearchgate.net In this method, the amplitudes of the derivative spectra at specific wavelengths are measured. For instance, determinations have been carried out by measuring the first derivative amplitudes at 332 nm for this compound and 278 nm for its sulfoxide. tandfonline.comresearchgate.net The Beer-Lambert law is obeyed in specific concentration ranges for both compounds, allowing for accurate quantification. tandfonline.comresearchgate.net

Another approach involves the use of a bivariate calibration algorithm, which allows for the simultaneous determination of this compound and its sulfoxide by measuring absorbance at two different wavelengths, such as 302 nm and 334 nm. tandfonline.comresearchgate.net Additionally, indirect spectrophotometric methods have been developed. One such method involves the oxidative derivatization of this compound with diperoxyazelaic acid to yield its sulfoxide, which is then quantified spectrophotometrically at a wavelength of 333 nm. core.ac.ukuniv.kiev.uaresearchgate.net This method has demonstrated a linear relationship between absorbance and concentration over a range of 3-150 µg/mL. core.ac.ukresearchgate.net

Table 1: Spectrophotometric Methods for Quantitative Determination of this compound

MethodPrincipleWavelength(s)Concentration Range (µg/mL)Reference
Direct UV Spectrophotometry Measurement of direct absorbance302 nmNot specified core.ac.uk
First-Order Derivative Spectrophotometry Measurement of derivative spectral amplitudes332 nm (for Levomepromazine HCl)1.5–50 tandfonline.comresearchgate.net
Bivariate Calibration Measurement of absorbance at two wavelengths302 nm and 334 nm1.0–25 tandfonline.comresearchgate.net
Indirect Spectrophotometry (Oxidative Derivatization) Quantification of the sulfoxide derivative333 nm3–150 core.ac.ukuniv.kiev.uaresearchgate.net

Application in Degradation Product Analysis

The primary degradation product of this compound is its sulfoxide. tandfonline.comnih.gov UV-derivative spectrophotometry and bivariate calibration methods are particularly useful for studying the photostability of this compound and quantifying the formation of levomepromazine sulfoxide upon exposure to light. nih.govresearchgate.net The UV absorption spectrum of levomepromazine sulfoxide shows maxima at 220 nm, 250 nm, 298 nm, and 332 nm. tandfonline.com The significant spectral overlap between this compound and its sulfoxide necessitates the use of these advanced spectrophotometric techniques for their simultaneous determination without prior separation. tandfonline.com

Studies on the photostability of this compound have utilized these methods to track the decrease in the concentration of the parent drug and the corresponding increase in the sulfoxide concentration over time. nih.govresearchgate.net This allows for the investigation of the kinetics of the photodegradation process. nih.gov

Chromatographic Techniques (HPLC, UPLC-MS/MS, Capillary Zone Electrophoresis, Micellar Electrokinetic Chromatography)

Chromatographic techniques are powerful tools for the separation, quantification, and identification of this compound and its related substances.

Separation and Quantification of this compound and Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites. nih.gov Reversed-phase HPLC methods with UV detection have been developed for the simultaneous determination of Levomepromazine and its main metabolites, including N-desmethyl-levomepromazine, levomepromazine sulphoxide, and O-desmethyl-levomepromazine, in biological matrices like human plasma. researchgate.net These methods often employ C8 or C18 columns and mobile phases consisting of acetonitrile (B52724) and a buffer solution. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for the quantification of Levomepromazine and other antipsychotic drugs in human plasma. nih.gov This technique allows for the rapid and accurate measurement of low concentrations of the analytes. nih.gov

Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are electromigration techniques that have been applied to the separation of Levomepromazine and its metabolites. tandfonline.comresearchgate.net CZE separates ions based on their electrophoretic mobility in an electric field. nih.gov MEKC, a modification of CZE, uses micelles to separate both charged and neutral molecules. nih.gov These techniques have been used to resolve mixtures of phenothiazines, including Levomepromazine and its N-demethyl metabolites. researchgate.net A Quality by Design approach has been utilized to develop a CZE method for the simultaneous determination of dextromepromazine (the chiral impurity) and levomepromazine sulfoxide in Levomepromazine samples, using hydroxypropyl-γ-cyclodextrin as a chiral selector. nih.govmdpi.comnih.gov

Table 2: Chromatographic Techniques for this compound Analysis

TechniqueApplicationKey FeaturesReference
HPLC-UV Separation and quantification of Levomepromazine and its metabolites in plasma.Reversed-phase C8 or C18 columns, UV detection. nih.govresearchgate.net
UPLC-MS/MS Sensitive and specific quantification in human plasma.High sensitivity and specificity, rapid analysis. nih.gov
Capillary Zone Electrophoresis (CZE) Separation of Levomepromazine and its metabolites.Separation based on electrophoretic mobility. tandfonline.comresearchgate.net
Micellar Electrokinetic Chromatography (MEKC) Separation of Levomepromazine and its metabolites.Utilizes micelles for separation of charged and neutral molecules. tandfonline.comresearchgate.net

Studies on Stability-Indicating Assays

Stability-indicating assay methods are crucial for determining the stability of a drug substance over time under various environmental conditions. HPLC is the predominant technique for developing such assays for this compound.

A stability-indicating HPLC method was developed to assess the chemical stability of a combination of morphine sulphate and this compound. nih.govstrath.ac.uk The study found that while morphine sulphate was stable, this compound degraded, with the rate of degradation increasing with temperature. nih.govstrath.ac.uk The degradation was directly correlated with the formation of the levomepromazine sulphoxide. nih.govstrath.ac.uk These findings highlight the limited storage life of injection combinations containing this compound. nih.gov

Electrochemical Methods

Electrochemical methods offer a sensitive and rapid approach for the determination of this compound. researchgate.netijpsonline.com Techniques like cyclic voltammetry and differential pulse voltammetry have been used to investigate the electrochemical oxidation of Levomepromazine. researchgate.netnih.gov These methods are based on the electrochemical activity of the phenothiazine (B1677639) ring system. ijpsonline.com The development of novel electrode materials, such as boron-doped diamond electrodes, has further enhanced the sensitivity and applicability of these methods for the determination of phenothiazine derivatives in pharmaceutical preparations and biological fluids. researchgate.netnih.gov

Voltamperometric Determination Applications

Voltammetric methods offer a sensitive and rapid approach for the quantitative determination of this compound in pharmaceutical formulations. These electrochemical techniques are based on the oxidation of the phenothiazine moiety.

Various voltammetric techniques have been successfully employed, including:

Differential Pulse Voltammetry (DPV)

Square Wave Voltammetry (SWV)

Cyclic Voltammetry (CV)

These methods often utilize specialized electrodes to enhance sensitivity and selectivity. For instance, a boron-doped diamond (BDD) electrode has been used for the electrochemical oxidation of levomepromazine, demonstrating reversible oxidation peaks. The use of glassy carbon electrodes (GCE), both bare and modified, has also been reported for the voltammetric analysis of levomepromazine.

The current intensity in these methods is linearly dependent on the concentration of levomepromazine over specific ranges, enabling the development of robust electroanalytical methods for its determination in pharmaceuticals. Studies have demonstrated the successful application of these techniques for quantifying this compound in various dosage forms, yielding results comparable to other analytical methods like spectrophotometry.

Table 1: Voltammetric Determination of this compound

Technique Electrode Concentration Range Reference
Differential Pulse Voltammetry (DPV) Boron-Doped Diamond (BDD) Not Specified
Square Wave Voltammetry (SWV) Boron-Doped Diamond (BDD) Not Specified
Linear Sweep Voltammetry Glass-like Carbon 6.2 x 10⁻⁵ - 1.2 x 10⁻³ M
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE) 1.0–25 µg/mL

Electrooxidation Mechanism Investigations

The electrochemical oxidation of levomepromazine, like other phenothiazines, is a key aspect of its analytical determination and understanding its degradation pathways. The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide derivatives.

Investigations into the photooxidation mechanism of levomepromazine have revealed that under aerobic conditions and exposure to UV-A and UV-B light, it is photolabile and forms its sulfoxide. This photooxidation product, levomepromazine sulfoxide (LPZSO), is the major photoproduct in environments such as phosphate (B84403) buffer solutions (PBS) and methanol (B129727).

The formation of the sulfoxide does not occur through the reaction of singlet oxygen with the ground-state levomepromazine molecule. Instead, the mechanism involves the formation of a cation radical of levomepromazine (LPZ•+). This cation radical is generated via an electron transfer process between the triplet excited state of levomepromazine and ground-state molecular oxygen. The subsequent reaction of this cation radical with molecular oxygen leads to the formation of the sulfoxide. The electrochemical oxidation at different pH values can also influence the reaction pathway, with studies on related phenothiazines showing a transition between one-electron and two-electron oxidation steps depending on the pH.

Other Advanced Spectroscopic and Structural Elucidation Methods

A suite of advanced spectroscopic and structural elucidation methods is employed to provide a comprehensive characterization of this compound. These techniques are essential for confirming the molecular structure, identifying impurities, and analyzing metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for the structural confirmation of this compound. NMR analysis has been crucial in identifying the hydroxylation positions in its metabolites. For example, ¹H-NMR spectroscopy at 200 MHz was used to differentiate between the 3-hydroxy and 7-hydroxy metabolites of methotrimeprazine (levomepromazine).

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of levomepromazine and its related substances. Electrospray ionization (ESI) is a common ionization technique used for this purpose. High-resolution mass spectrometry provides accurate mass measurements, which helps in confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides information about the functional groups present in the this compound molecule. Attenuated Total Reflection (ATR-FTIR) is a commonly used method, and the resulting spectrum is compared with reference standards to confirm the identity of the compound. The signals in the IR spectrum and their interpretation are expected to be consistent with the known structural formula of this compound.

X-ray Crystallography : Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional molecular structure of crystalline compounds. The crystal structure of levomepromazine maleate (B1232345) has been reported, revealing the conformation of the levomepromazine cation and its interactions within the crystal lattice. These studies show

Computational Chemistry and Chemoinformatics in Levomepromazine Hydrochloride Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in understanding the structural requirements for a desired pharmacological effect and in designing new, more potent molecules.

The development of predictive QSAR models for phenothiazine (B1677639) derivatives involves correlating their structural or physicochemical properties (known as molecular descriptors) with a measured biological activity, such as anticancer or antitubercular efficacy. wisdomlib.org The process begins with the calculation of various descriptors, which can be topological, electronic, or quantum mechanical in nature. ubbcluj.ro

Statistical methods are then employed to create the mathematical model. Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN) are common techniques used to build these relationships. For instance, a study on phenothiazine derivatives as anticancer agents demonstrated that an ANN model had substantially better predictive capability than MLR and MNLR models.

The robustness and predictive power of the developed models are rigorously validated. Key statistical metrics include the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. wisdomlib.org A high q² value, often determined through a leave-one-out (LOO) cross-validation procedure, signifies a model's reliability in predicting the activity of new compounds. ubbcluj.ro For example, 2D QSAR models developed for antitubercular phenothiazine derivatives showed significant r² values of 0.7501 and 0.7059, with q² values indicating good predictive capability. wisdomlib.org

Table 1: Statistical Results of 2D QSAR Models for Antitubercular Phenothiazine Derivatives wisdomlib.org

Model r² (Squared Correlation Coefficient) q² (Cross-validated Coefficient)
Model 1 0.7501 0.6547

QSAR models are practically applied in the rational design of novel phenothiazine analogues with enhanced therapeutic properties. By analyzing the QSAR equations, researchers can identify which molecular descriptors positively or negatively influence the biological activity. For example, in a study on multidrug resistance (MDR) reversing activity, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) revealed the dominant role of hydrophobic and hydrogen bond acceptor fields. nih.gov This information guides the structural modification of the lead compound to design new derivatives with potentially higher efficacy.

In the development of new antitubercular agents, insights from QSAR models led to the design of ten new phenothiazine derivatives. wisdomlib.org The models predicted the activity of these new compounds, with some exhibiting potent activity levels close to the lead compound, demonstrating the utility of predictive modeling in drug design. wisdomlib.org Similarly, 2D-QSAR analysis has been used to find a quantitative relationship between the structures of fluphenazine (B1673473) analogues and their pro-apoptotic activity, aiding in the design of compounds for cancer chemoprevention. ptfarm.pl

Quantitative Structure-Retention Relationship (QSRR) Analysis

Quantitative Structure-Retention Relationship (QSRR) is a specialized branch of QSAR that establishes a mathematical link between the molecular structure of a solute and its retention behavior in a chromatographic system. nih.govnih.gov QSRR models are valuable tools in analytical chemistry for predicting retention times, which can significantly expedite the development of separation methods. nih.govuliege.be

QSRR models predict the chromatographic retention time (often expressed as log tR) of a compound based on its calculated molecular descriptors. nih.gov These models are particularly useful in High-Pressure Liquid Chromatography (HPLC). nih.gov The development of a QSRR model involves selecting a set of compounds, measuring their retention times experimentally, and calculating a wide range of theoretical molecular descriptors. researchgate.net

Multiple Linear Regression (MLR) is a common technique used to build the linear QSRR model, where a stepwise variable selection procedure helps identify the most relevant descriptors. nih.govresearchgate.net Studies have shown that parameters such as the n-octanol-water partition coefficient (log P), molecular surface area, and the hydrophilic-lipophilic balance are often correlated with retention time in reversed-phase HPLC. nih.govresearchgate.net The geometries of the molecules are typically optimized using semi-empirical or higher-level quantum chemistry methods before descriptor calculation. nih.gov

Once validated, these models can predict the retention times of new or hypothetical compounds, helping to assess potential co-elutions and optimize separation conditions without the need for extensive experimental work. nih.govuliege.be The predictive performance of QSRR models can be influenced by the polarity of the stationary phase and is better described by non-linear methods like ANNs in some cases. mtak.humdpi.com

Table 2: Common Molecular Descriptors in QSRR for Predicting HPLC Retention nih.govresearchgate.net

Descriptor Description Relevance to Retention
log P n-Octanol-water partition coefficient Measures the hydrophobicity of a molecule. Higher log P often leads to longer retention in reversed-phase HPLC.
Molecular Surface Area The total surface area of a molecule Relates to the size and shape of the molecule, influencing its interaction with the stationary phase.

| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree to which a molecule is hydrophilic or lipophilic | Influences the partitioning of the molecule between the mobile and stationary phases. |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods provide detailed, atom-level insights into molecular interactions, which are crucial for understanding a drug's mechanism of action.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Levomepromazine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov The process involves preparing the 3D structures of both the ligand and the receptor. Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them, with lower scores often indicating a better binding affinity. frontiersin.org Validation of the docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode. frontiersin.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.govfrontiersin.org MD simulations calculate the physical movements of atoms and molecules in the system, providing a dynamic view of the binding interactions. researchgate.netmdpi.com The simulation is run for a specific duration (e.g., 100 nanoseconds), and the stability of the complex is analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD). frontiersin.org A stable complex with low RMSD fluctuations throughout the simulation suggests a viable binding mode. frontiersin.org These simulations offer a comprehensive description of the ligand-receptor system, helping to elucidate the molecular basis of a drug's inhibitory mechanism. mdpi.com

Pharmacophore Modeling and Virtual Screening (Inferred)

Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery used to identify novel bioactive compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D query for searching large databases of chemical compounds, a process known as virtual screening, to find molecules that match the pharmacophore and are therefore likely to bind to the same target.

While specific studies detailing a pharmacophore model derived directly from levomepromazine (B1675116) hydrochloride are not prevalent in publicly accessible literature, the application of this methodology can be inferred based on its known pharmacology and the established structure-activity relationships (SAR) of phenothiazine derivatives. slideshare.netslideshare.net Levomepromazine is a well-known antagonist at multiple neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and others, which are crucial targets for antipsychotic medications. guidetopharmacology.org

A hypothetical workflow for developing a pharmacophore model for levomepromazine-like activity would involve:

Feature Identification: Key chemical features of levomepromazine and other active phenothiazine antagonists would be identified. For phenothiazines, these typically include a protonatable nitrogen atom in the side chain, aromatic rings from the tricyclic core, and an electron-withdrawing substituent at the 2-position of the phenothiazine ring. slideshare.netslideshare.netnih.gov These features are crucial for interaction with target receptors like the dopamine D2 receptor. nih.gov

Model Generation: Using the identified features, a 3D pharmacophore model would be generated. This model would define the precise spatial relationships (distances and angles) between the hydrophobic, aromatic, and hydrogen bond acceptor/donor features necessary for biological activity.

Virtual Screening: The generated pharmacophore model would then be used to screen large virtual libraries of compounds, such as the ChemDiv database or ZINC database. nih.gov This process filters for molecules that spatially align with the key features of the pharmacophore.

Hit Identification and Optimization: Compounds that match the model ("hits") would be selected for further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target receptor's active site. biorxiv.orgresearchgate.net Promising candidates would then be prioritized for chemical synthesis and biological testing to validate their activity. researchgate.netnih.gov

This approach allows for the efficient exploration of vast chemical space to discover novel molecular scaffolds that could act as, for example, dopamine D2 receptor antagonists for the development of new antipsychotic agents. researchgate.netnih.gov

In Silico Prediction of Chemical and Biological Propertiesnih.gov

In silico methods, which utilize computer simulations, are indispensable for predicting the chemical and biological properties of drug candidates early in the discovery process. springernature.comresearchgate.net These predictions help to identify molecules with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and to flag potential liabilities, thereby reducing the time and cost associated with experimental testing. ebi.ac.uk

Predicted Chemical Properties

Numerous physicochemical properties of levomepromazine hydrochloride can be calculated using computational software. These descriptors are fundamental to predicting the compound's behavior in biological systems. Public databases like PubChem and ChEMBL provide a range of computed properties for levomepromazine and its hydrochloride salt. nih.govnih.govsimulations-plus.com

Table 1: Computationally Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₉H₂₅ClN₂OS PubChem nih.gov
Molecular Weight 364.9 g/mol PubChem nih.gov
IUPAC Name (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride PubChem nih.gov
Topological Polar Surface Area 15.71 Ų ChEMBL nih.gov
AlogP (Lipophilicity) 4.50 ChEMBL nih.gov
Rotatable Bonds 5 ChEMBL nih.gov
Hydrogen Bond Donors 0 ChEMBL nih.gov
Hydrogen Bond Acceptors 3 ChEMBL nih.gov
QED Weighted 0.80 ChEMBL nih.gov

| Basic pKa | 9.42 | ChEMBL nih.gov |

This data is interactive and represents a selection of computationally generated properties.

Predicted Biological and ADMET Properties

Computational models are widely used to predict a drug's ADMET profile. wikipedia.org For a central nervous system drug like levomepromazine, properties such as blood-brain barrier (BBB) penetration, metabolic stability, and potential for drug-drug interactions are critical. While a comprehensive experimental ADMET dataset for levomepromazine is built over years of clinical use, in silico tools can predict these properties from its structure.

Table 2: Conceptual In Silico ADMET Predictions for Levomepromazine

ADMET Property Predicted Outcome Rationale/Importance
Human Intestinal Absorption High Good oral bioavailability is expected for orally administered drugs.
Blood-Brain Barrier (BBB) Penetration High Essential for a neuroleptic drug to reach its targets in the central nervous system.
CYP450 Metabolism Substrate of multiple isoforms (e.g., CYP2D6) Predicts major routes of metabolism and potential for drug-drug interactions.
Metabolic Stability Moderate Influences the drug's half-life and dosing frequency.
P-glycoprotein (P-gp) Inhibition Potential Inhibitor May affect the distribution and elimination of other co-administered drugs.
Hepatotoxicity Potential Risk Common concern for many drugs; early prediction allows for risk mitigation.

| hERG Inhibition | Potential Risk | Predicts potential for cardiac-related side effects. |

This table is conceptual and illustrates the types of predictions made by modern ADMET software. Specific values would be generated by platforms like ADMET Predictor® or pkCSM. ebi.ac.ukwikipedia.org

Research using computational methods like Density Functional Theory (DFT) has been applied to elucidate the metabolic pathways of levomepromazine. Such studies have investigated its biotransformation by cytochrome P450 enzymes, identifying S-oxidation and N-demethylation as the two primary metabolic routes. These in silico analyses have concluded that N-demethylation is the more energetically favorable pathway, suggesting that N-desmethyllevomepromazine is the most likely metabolite. These theoretical findings align well with experimental observations.

Preclinical Research Models and Methodologies for Levomepromazine Hydrochloride

In Vitro Model Systems for Biological Evaluation

In vitro models are crucial for the initial screening and mechanistic understanding of a compound's effects at the cellular level. For Levomepromazine (B1675116) hydrochloride, these have included established cell lines and primary cell cultures.

Mammalian Cell Line Models (e.g., HT-22, Neuro2a, MCF-7)

Established mammalian cell lines provide a consistent and reproducible system for evaluating the cellular effects of Levomepromazine hydrochloride.

The HT-22 murine hippocampal neuronal cell line has been utilized to assess the neuroprotective and potential neurotoxic effects of levomepromazine. nih.govnih.gov In one study, HT-22 cells were used to investigate the compound's impact on both healthy and glutamate-injured neurons. nih.govnih.govresearchgate.net The findings revealed that while high concentrations of levomepromazine reduced the viability of healthy, uninjured HT-22 cells, it did not affect the viability of cells subjected to glutamate-induced injury. nih.govnih.gov

The Neuro2a (N2a) mouse neuroblastoma cell line has also been instrumental in studying the neuroprotective and antiviral properties of levomepromazine. medchemexpress.comtargetmol.commedchemexpress.cn Research has shown that levomepromazine can protect Neuro2a cells from cell death induced by the Japanese encephalitis virus (JEV). medchemexpress.comtargetmol.commedchemexpress.cn It was observed to reduce JEV RNA levels, viral titers, and inhibit the formation of the JEV protein translation/replication complex. medchemexpress.comtargetmol.commedchemexpress.cn Furthermore, studies using Neuro2a cells have indicated that levomepromazine can induce autophagy. nih.govresearchgate.net

The MCF-7 human breast cancer cell line has been employed to investigate the antiproliferative effects of levomepromazine. nih.govbinasss.sa.cr Studies have demonstrated that levomepromazine can inhibit the growth of MCF-7 cells, with a reported IC50 value of 12.21 ± 0.78 μM after 72 hours of treatment. nih.gov This growth inhibition is associated with a G1 phase cell cycle arrest. nih.gov Interestingly, levomepromazine did not induce apoptosis or necrosis in MCF-7 cells, suggesting a cytostatic rather than cytotoxic effect. nih.govbinasss.sa.cr The mechanism of action in these cells has been linked to the downregulation of the translationally controlled tumor protein (TCTP). nih.gov

Table 1: Effects of Levomepromazine on Different Mammalian Cell Lines

Cell LineModel ForKey Research Findings
HT-22 Neuroprotection/NeurotoxicityHigh doses reduced viability in healthy cells but not in glutamate-injured cells. nih.govnih.gov
Neuro2a Neuroprotection, Antiviral ActivityProtected against JEV-induced cell death, reduced viral RNA and titers. medchemexpress.comtargetmol.commedchemexpress.cn Induced autophagy. nih.govresearchgate.net
MCF-7 Antiproliferative EffectsInhibited cell growth (IC50: 12.21 ± 0.78 μM), caused G1 cell cycle arrest, and downregulated TCTP. nih.gov

Primary Cell Cultures

Primary cell cultures offer a model system that more closely resembles the in vivo environment. Primary human hepatocytes have been used to study the metabolism of N-desmethyl levomepromazine (NDM LMP), a major metabolite of levomepromazine. google.com These studies showed that NDM LMP is metabolized to a single primary amine metabolite, N-didesmethyl levomepromazine, and does not appear to undergo Phase II conjugation, indicating greater metabolic stability compared to the parent compound. google.com Additionally, studies on primary human fetal cells, including myocardial, skeletal muscle, and nerve cells, have been used to assess the differential sensitivity of various cell types to levomepromazine. nih.gov

Assessment of Neuroprotective Potential in Cellular Models

The neuroprotective potential of levomepromazine has been a significant area of investigation in cellular models. In glutamate-injured HT-22 cells, levomepromazine failed to demonstrate a neuroprotective effect. nih.govnih.gov However, in the context of viral infection, levomepromazine exhibited neuroprotective properties in Neuro2a cells infected with Japanese encephalitis virus by reducing virus-induced cell death. medchemexpress.comtargetmol.commedchemexpress.cn These neuroprotective effects in viral models are linked to the induction of adaptive ER stress and autophagy. nih.govbiorxiv.org

In Vivo Animal Models for Pharmacological Studies

In vivo animal models are essential for understanding the systemic effects and pharmacological activities of a compound in a whole organism.

Rodent Models (e.g., Mouse Pups for Brain Injury Studies)

Rodent models, particularly mouse pups, have been used to study the effects of levomepromazine on the developing brain and in the context of brain injury. In a study using 5-day-old healthy CD-1 mouse pups, levomepromazine did not show specific toxic effects, although higher doses led to reduced body weight gain. nih.govnih.gov In a model of excitotoxic brain injury in mouse pups, levomepromazine did not provide a neuroprotective effect. nih.govnih.gov However, in a mouse model of Japanese encephalitis virus infection, oral administration of levomepromazine resulted in significantly improved survival, reduced neuroinvasion, and protection against blood-brain barrier breach and neuroinflammation. nih.govbiorxiv.org

Evaluation of Specific Pharmacological Activities (e.g., sedative, antinociceptive effects)

The sedative and antinociceptive (pain-relieving) properties of levomepromazine have been evaluated in various animal models.

Sedative Effects: In rats, levomepromazine has been shown to significantly decrease exploratory behavior and spontaneous locomotor activity in an open-field test, confirming its sedative action. researchgate.netscielo.brresearchgate.netgrafiati.com The sedative effect of levomepromazine was observed to be more prolonged compared to other agents like azaperone. researchgate.netscielo.br

Antinociceptive Effects: The antinociceptive effects of levomepromazine appear to be dependent on the type of pain model used. In the writhing test in mice, which models visceral pain, levomepromazine demonstrated a significant antinociceptive effect by reducing the number of writhings. researchgate.netscielo.brresearchgate.net However, in the tail-flick test in rats, a model of acute thermal pain, levomepromazine alone did not produce a significant antinociceptive effect. researchgate.net This suggests its analgesic properties might be more effective for certain pain types.

Table 2: Pharmacological Activities of Levomepromazine in Rodent Models

Pharmacological ActivityAnimal ModelTestKey Research Findings
Sedative RatsOpen-field testSignificantly diminished exploratory behavior and spontaneous locomotor activity. researchgate.netscielo.br
Antinociceptive (Visceral Pain) MiceWrithing testAbolished the writhing reflex. researchgate.netscielo.brresearchgate.net
Antinociceptive (Acute Thermal Pain) RatsTail-flick testDid not produce a significant antinociceptive effect when administered alone. researchgate.net

Studies on Metabolic Enzyme Activity Modulation in Animal Models

Preclinical research utilizing animal models has been instrumental in elucidating the modulatory effects of this compound on the activity of various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These studies, primarily conducted in rats, have revealed that levomepromazine can act as both an inhibitor and a regulator of enzyme expression, with effects varying depending on the specific CYP isoform and the duration of treatment.

Investigations into the direct inhibitory potential of levomepromazine have been performed using rat liver microsomes. In these in vitro models, levomepromazine demonstrated a broad spectrum of CYP inhibition. scispace.com It was found to be a particularly potent competitive inhibitor of CYP3A2, the enzyme responsible for caffeine (B1668208) 8-hydroxylation. scispace.com The inhibitory effects extended to other isoforms, including CYP1A2, which is involved in caffeine 3-N- and 1-N-demethylation. scispace.com Compared to other phenothiazines, levomepromazine showed weaker inhibitory effects on CYP2A. tandfonline.com It was, however, identified as an effective inhibitor of CYP2C6. tandfonline.com

In addition to direct, reversible inhibition, studies on long-term administration in animal models have shown that levomepromazine can modulate the actual levels of these enzymes. Chronic treatment of rats with levomepromazine resulted in a significant decrease in the activity and protein level of CYP2C11, a major male-specific isoform in the rat liver. psu.edumdpi.com This down-regulation of CYP2C11 suggests that levomepromazine influences the enzyme's regulation. psu.edu However, prolonged treatment for two weeks in rats did not produce an indirect inhibitory effect on the activity of CYP2A, CYP2B, and CYP2C6 in the liver. tandfonline.com

These findings from animal models indicate that this compound has a complex interaction profile with drug-metabolizing enzymes, involving both direct inhibition and modulation of enzyme expression.

Table 1: Effects of Levomepromazine on Metabolic Enzyme Activity in Animal Models

Animal ModelEnzyme StudiedResearch FindingsCitation
RatCYP1A2Competitively inhibited caffeine oxidation, indicating inhibition of this isoenzyme. scispace.com
RatCYP2AExhibited weak inhibitory effects compared to other phenothiazines. tandfonline.com
RatCYP2ATwo-week treatment did not produce an indirect inhibitory effect on its activity. tandfonline.com
RatCYP2BTwo-week treatment did not produce an indirect inhibitory effect on its activity. tandfonline.com
RatCYP2C6Acted as an effective inhibitor. tandfonline.com
RatCYP2C6Two-week treatment did not produce an indirect inhibitory effect on its activity. tandfonline.com
RatCYP2C11Chronic treatment diminished enzyme activity and decreased protein levels. psu.edumdpi.com
RatCYP3A2Exerted a potent competitive inhibitory effect on caffeine 8-hydroxylation. scispace.com

Future Directions and Emerging Research Avenues for Levomepromazine Hydrochloride

Exploration of Novel Synthetic Routes and Chiral Technologies

The traditional synthesis of levomepromazine (B1675116) has presented challenges, including low yields and the use of hazardous materials. Modern synthetic strategies are now focusing on optimizing these pathways to improve purity and yield. acs.org A key area of development is the recycling of the undesired dextromepromazine enantiomer, a waste product of the current manufacturing process, to recover the starting material, 2-methoxyphenothiazine (B126182). acs.org

Furthermore, the development of chiral technologies is crucial for ensuring the enantiomeric purity of levomepromazine. Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of pharmaceuticals. nih.gov A validated CE method has been developed for the simultaneous determination of the chiral impurity dextromepromazine and the oxidation product levomepromazine sulfoxide (B87167). nih.govmdpi.com This method utilizes hydroxypropyl-γ-cyclodextrin (HP-γ-CD) as a chiral selector and has been optimized using experimental design methodologies to ensure its robustness. nih.govmdpi.com

Table 1: Optimized Parameters for Chiral CE Method

ParameterOptimized Value
BGE100 mM citric acid
pH2.85
Chiral Selector3.6 mg/mL HP-γ-CD
ApplicationDetermination of dextromepromazine and levomepromazine sulfoxide impurities

This table summarizes the optimized conditions for the capillary electrophoresis method used for the chiral separation of levomepromazine and its impurities. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

Advanced spectroscopic methods are being employed to study the properties and degradation of levomepromazine hydrochloride. UV-derivative spectrophotometry and bivariate calibration algorithms have been successfully used to quantify levomepromazine and its main degradation product, levomepromazine sulfoxide. tandfonline.comresearchgate.net These methods allow for the simultaneous determination of both compounds without prior separation. univ.kiev.ua

In addition to spectroscopic techniques, molecular imaging, particularly Positron Emission Tomography (PET), offers a non-invasive way to study the regional distribution of levomepromazine in the human brain. researchgate.net Studies using PET have revealed a region-specific distribution, with the highest concentrations found in the basal ganglia. researchgate.net This finding may be linked to the expression of metabolic enzymes like Cyp2D6 in different brain regions. researchgate.net

Integrative Computational-Experimental Approaches

Computational modeling is becoming an increasingly valuable tool in understanding the metabolic pathways of levomepromazine. researchgate.net Density Functional Theory (DFT) calculations are being used to investigate the details of its metabolism by cytochrome P450 enzymes, focusing on key pathways like S-oxidation and N-demethylation. researchgate.net

Integrating these computational models with experimental data can provide a more comprehensive understanding of the drug's behavior. For example, machine learning models are being developed to predict patient outcomes based on medication profiles that include levomepromazine. arxiv.org These integrative approaches, combining computational predictions with real-world clinical data, hold promise for personalizing treatment strategies.

Development of New In Vitro and In Vivo Research Models

The development of novel in vitro and in vivo models is essential for advancing our understanding of levomepromazine's mechanisms of action and for screening new therapeutic applications. In vitro studies using human liver microsomes are crucial for investigating the drug's metabolic pathways and potential for drug-drug interactions. nih.gov These studies have shown that levomepromazine and its metabolites can inhibit cytochrome P450 enzymes, such as CYP2D6. hpra.ie

In vivo models are being used to explore the neuroprotective and antiviral properties of levomepromazine. embopress.org Recent research has demonstrated its efficacy in a Japanese Encephalitis Virus (JEV) infection model, where it was shown to induce adaptive ER stress and autophagy. embopress.org The development of more sophisticated animal models will be critical for further elucidating these and other potential therapeutic effects.

Investigations into Environmental Photodegradation and Metabolite Fate

The environmental fate of levomepromazine is an area of growing concern, with studies focusing on its photodegradation in aquatic environments. Research has shown that levomepromazine is susceptible to photooxidation under simulated environmental conditions, particularly in river water, leading to the formation of levomepromazine sulfoxide. researchgate.netrsc.org The rate of this degradation is influenced by the chemical composition of the water. rsc.org

Studies have identified several metabolites of levomepromazine in urine, including hydroxylated and demethylated derivatives. nih.gov The major photoproduct in aqueous environments is levomepromazine sulfoxide, which is formed through the reaction of the levomepromazine cation radical with molecular oxygen. nih.gov Understanding the formation and fate of these degradation products and metabolites is crucial for assessing the environmental impact of the drug.

Table 2: Identified Metabolites and Degradation Products of Levomepromazine

CompoundTypeMethod of Identification
N-desmethyl levomepromazineMetaboliteGC-MS
Levomepromazine sulfoxideMetabolite/Degradation ProductHPLC, GC-MS, UV-Derivative Spectrophotometry
3-hydroxy levomepromazineMetaboliteGC-MS
O-desmethyl 3-hydroxy LMMetaboliteGC-MS
O-desmethyl 7-hydroxy LMMetaboliteGC-MS
N,O-didesmethyl 7-hydroxy LMMetaboliteGC-MS
8-hydroxy LMMetaboliteGC-MS
O-desmethyl 8-hydroxy LMMetaboliteGC-MS

This table lists the known metabolites and degradation products of levomepromazine identified through various analytical techniques. tandfonline.comnih.govnih.gov

Q & A

Q. How can Levomepromazine hydrochloride be quantitatively determined in pharmaceutical formulations?

A validated spectrophotometric method involves derivatizing Levomepromazine with diperoxyazelaic acid to form its sulfoxide, which is measured at 302 nm. The linear range is 3–150 µg/mL, with a limit of detection (LOD) of 0.94 µg/mL and limit of quantification (LOQ) of 2.85 µg/mL. This method shows a relative standard deviation (RSD) of ±1.24% and correlates well with pharmacopeial HPLC methods . Excipients like citric acid and sodium chloride do not interfere, making it suitable for injectable formulations .

Q. What pharmacopeial methods are recommended for this compound analysis?

The European Pharmacopoeia recommends alkalimetric titration in water-isopropanol for this compound and acidimetric titration in acetic anhydride for its maleate salt. For tablets and injections, direct spectrophotometry at 254 nm (methanol) or 302 nm (aqueous solutions) is used. HPLC is advised for formulations containing stabilizers like ascorbic acid .

Q. How should researchers validate analytical methods for this compound?

Validation should include linearity (e.g., a = 0.0069, b = 0.0306 for A = a + bC), precision (RSD < 1.5%), accuracy (recovery 98–102%), and specificity against excipients. Cross-validate against established methods like HPLC (Ph Eur) to ensure compliance with regulatory standards .

Advanced Research Questions

Q. How do advanced spectrophotometric techniques improve simultaneous analysis of Levomepromazine and its metabolites?

UV-derivative spectrophotometry and bivariate calibration algorithms enable simultaneous quantification of this compound and its sulfoxide metabolite without prior separation. These methods resolve overlapping spectral peaks, achieving relative errors < ±1% in tablet formulations like Tisercin® .

Q. What is the pharmacological significance of Levomepromazine metabolites in receptor binding studies?

N-Monodesmethyl levomepromazine exhibits potent dopamine D2 and α-adrenergic receptor antagonism, contributing to antipsychotic effects. In contrast, the sulfoxide metabolite lacks dopamine affinity but binds α-adrenergic receptors, potentially influencing autonomic side effects. Metabolite profiling is critical for understanding efficacy and toxicity .

Q. How do this compound formulations maintain stability in clinical settings?

When diluted to 0.13–6.25 mg/mL in 0.9% sodium chloride and stored in polypropylene syringes, this compound remains stable for up to 24 hours at 25°C. Stability studies should assess degradation under varying pH, temperature, and light exposure to optimize storage conditions .

Q. What methodological challenges arise in analyzing Levomepromazine’s oxidation products?

Oxidation to sulfoxides or cation-radicals requires controlled reaction conditions (e.g., acid concentration, oxidizer type) to avoid interference. Derivatization with diperoxyazelaic acid enhances sensitivity and specificity, but prolonged heating or unstable intermediates may affect reproducibility .

Clinical and Translational Research

Q. How did the COVID-19 pandemic impact this compound prescribing trends?

A 2020 study noted a 94.7% increase in this compound prescriptions for end-of-life symptom control in England, likely due to its antiemetic and sedative properties. This highlights its role in palliative care during public health crises .

Q. What are the implications of Levomepromazine’s receptor polypharmacology for experimental design?

Its antagonism at dopamine, serotonin, histamine, and α-adrenergic receptors necessitates multi-target assays in preclinical studies. Researchers should employ radioligand binding assays or functional cAMP assays to profile receptor interactions and contextualize side effects (e.g., hypotension, sedation) .

Q. How can researchers address discrepancies between spectrophotometric and chromatographic results?

Discrepancies may arise from matrix effects (e.g., stabilizers in injections) or metabolite interference. Cross-validation using spiked recovery experiments and impurity profiling (e.g., sulfoxide quantification via HPLC) ensures method robustness .

Methodological Comparison Table

Parameter Spectrophotometry HPLC (Ph Eur)
LOD 0.94 µg/mL 0.5 µg/mL
LOQ 2.85 µg/mL 1.5 µg/mL
Analysis Time 15–20 minutes 30–45 minutes
Interference Risk Low (specific derivatization) Moderate (matrix effects)
Cost LowHigh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.